[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Overview
Description
Phosphatidylethanolamine (PE) is the second most plenteous glycerophospholipid in eukaryotic cells. It is a non-bilayer forming phospholipid, which is found majorly in the mitochondria. It consists of a small polar head group with fatty acid chains.
PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)), also known as GPEtn(18:2/18:2) or phophatidylethanolamine(18:2/18:2), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is involved in phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.
1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituent both at positions 1 and 2 is specified as (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid.
Biological Activity
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate, commonly referred to as a phosphatidylethanolamine derivative, is a glycerophospholipid that plays a crucial role in cellular functions. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₄₁H₇₆NO₈P
- Molecular Weight : 742 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its incorporation into cell membranes. It influences membrane fluidity and permeability, which is essential for various cellular processes such as signal transduction and nutrient transport. Its phospholipid nature allows it to participate in the formation of lipid bilayers, thereby affecting membrane dynamics and cellular interactions.
1. Anti-inflammatory Effects
Research indicates that derivatives of phosphatidylethanolamine exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) . The modulation of inflammatory responses is crucial for developing therapies for chronic inflammatory diseases.
2. Antioxidant Activity
The compound has been investigated for its antioxidant capabilities. Glycerophospholipids like this one can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage plays a significant role .
3. Membrane Dynamics
As a component of cell membranes, this phosphatidylethanolamine derivative affects membrane fluidity and the activity of membrane-bound enzymes. Changes in membrane composition can alter the function of receptors and transporters, impacting cellular signaling pathways .
Study 1: Anti-inflammatory Mechanisms
A study published in Nature Communications demonstrated that phosphatidylethanolamine derivatives could significantly inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells by downregulating inducible nitric oxide synthase (iNOS) expression . The results indicated that treatment with these compounds could reduce inflammation markers by up to 35%.
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers found that similar glycerophospholipids could enhance neuronal survival under oxidative stress conditions. This study highlighted the potential use of such compounds in treating neurodegenerative disorders like Alzheimer's disease .
Applications
Application Area | Description |
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Pharmaceuticals | Development of anti-inflammatory drugs targeting chronic diseases |
Cosmetics | Use in formulations for skin protection against oxidative damage |
Food Industry | Incorporation as a natural preservative due to antioxidant properties |
Biotechnology | Utilization in drug delivery systems leveraging membrane fusion properties |
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39H,3-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b13-11-,14-12-,19-17-,20-18-/t39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDRSKJTAQNNB-DWEQTYCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(18:2(9Z,12Z)/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0009093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20707-71-5 | |
Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphatidylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020707715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DILINOLEOYL-SN-GLYCERO-3-PHOSPHATIDYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VIE2HQJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PE(18:2(9Z,12Z)/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0009093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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